molecular formula C8H5F3N2O2S B6219813 3-amino-5-(trifluoromethyl)-1lambda6,2-benzothiazole-1,1-dione CAS No. 2751620-78-5

3-amino-5-(trifluoromethyl)-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6219813
CAS No.: 2751620-78-5
M. Wt: 250.2
InChI Key:
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Description

3-Amino-5-(trifluoromethyl)-1lambda6,2-benzothiazole-1,1-dione, or 3-ATB, is a synthetic organic molecule with a wide range of potential applications in scientific research. It is a trifluoromethyl-substituted benzothiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms in its cyclic structure. 3-ATB has been studied for its potential as a reagent for organic synthesis, as a ligand for coordination chemistry, and for its biochemical and physiological effects. In

Scientific Research Applications

3-ATB has a wide range of potential applications in scientific research. It has been studied for its potential as a reagent for organic synthesis, as a ligand for coordination chemistry, and for its biochemical and physiological effects. 3-ATB has been used as a catalyst for the synthesis of various organic compounds, such as amides, esters, and amines. It has also been used as a ligand in the synthesis of metal complexes, such as cobalt and nickel complexes. In addition, 3-ATB has been studied for its potential use in medicinal chemistry, as a potential inhibitor of enzymes involved in the biosynthesis of proteins.

Mechanism of Action

The mechanism of action of 3-ATB is not yet fully understood. However, it is thought to act as a proton donor, donating a proton to a substrate molecule, which then undergoes a reaction. It is also thought to act as an electron donor, donating an electron to a substrate molecule, which then undergoes a reaction. Additionally, 3-ATB is thought to act as an electron acceptor, accepting an electron from a substrate molecule, which then undergoes a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-ATB are not yet fully understood. However, it has been shown to have an inhibitory effect on enzymes involved in the biosynthesis of proteins, such as cytochrome P450 enzymes. Additionally, 3-ATB has been shown to have an inhibitory effect on the growth of certain bacteria, such as E. coli and Staphylococcus aureus. It has also been shown to have an inhibitory effect on the growth of certain fungi, such as Candida albicans.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-ATB in lab experiments is its wide range of potential applications. It can be used as a reagent for organic synthesis, as a ligand for coordination chemistry, and for its biochemical and physiological effects. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using 3-ATB in lab experiments. For example, its mechanism of action is not yet fully understood, and its biochemical and physiological effects are not yet fully understood. Additionally, it can be toxic in high concentrations.

Future Directions

There are a number of potential future directions for the research and development of 3-ATB. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry. Additionally, further research into its potential use as a reagent for organic synthesis and as a ligand for coordination chemistry is warranted. Finally, further research into its potential toxicity and its potential environmental effects is also needed.

Synthesis Methods

3-ATB can be synthesized via a variety of methods. One of the most common methods involves the reaction of 2-aminobenzothiazole with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine or triethylamine. This reaction yields 3-ATB and trifluoromethanesulfonic acid as the byproducts. Other methods of synthesis include the reaction of 2-aminobenzothiazole with trifluoromethyl iodide, the reaction of 2-aminobenzothiazole with trifluoromethyl bromide, and the reaction of 2-aminobenzothiazole with trifluoromethyl chloride.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-5-(trifluoromethyl)-1lambda6,2-benzothiazole-1,1-dione involves the reaction of 2-aminobenzenethiol with trifluoroacetic anhydride followed by oxidation with potassium permanganate to form the desired product.", "Starting Materials": [ "2-aminobenzenethiol", "trifluoroacetic anhydride", "potassium permanganate" ], "Reaction": [ "Step 1: 2-aminobenzenethiol is reacted with trifluoroacetic anhydride in the presence of a catalyst such as pyridine to form 3-(trifluoromethyl)benzo[d]thiazol-2(3H)-one.", "Step 2: The product from step 1 is then oxidized with potassium permanganate in the presence of a base such as sodium hydroxide to form 3-amino-5-(trifluoromethyl)-1lambda6,2-benzothiazole-1,1-dione." ] }

2751620-78-5

Molecular Formula

C8H5F3N2O2S

Molecular Weight

250.2

Purity

95

Origin of Product

United States

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